1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride
Description
This compound features a thiazole core substituted at the 4-position with a methyl group, at the 2-position with a pyridin-4-yl ring, and at the 5-position with an acetyl group, forming a hydrochloride salt. It is a versatile scaffold in medicinal chemistry, particularly in kinase inhibitor development due to the pyridine-thiazole pharmacophore. The hydrochloride salt enhances solubility for biological testing .
Properties
IUPAC Name |
1-(4-methyl-2-pyridin-1-ium-4-yl-1,3-thiazol-5-yl)ethanone;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS.ClH/c1-7-10(8(2)14)15-11(13-7)9-3-5-12-6-4-9;/h3-6H,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLMIMSQGLOWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=[NH+]C=C2)C(=O)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride involves multiple steps. Initially, compounds such as 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone and 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone react with various aromatic aldehydes . These reactions occur under specific conditions, leading to the formation of intermediate products, which subsequently undergo multistep reactions to produce the final compound . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Nucleophilic Reactions: The thiazole ring has many reactive positions where nucleophilic reactions may take place.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used to study biochemical pathways and enzyme interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride involves its interaction with molecular targets and pathways within biological systems. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors . This compound’s effects are mediated through its ability to interact with specific molecular targets, leading to various physiological responses.
Comparison with Similar Compounds
Substituent-Driven Structural Variations
Molecular weights marked with () are calculated based on formulas.
Key Findings from Comparative Studies
Electronic Effects: Pyridinyl substituents (positions 2, 3, or 4) introduce aromatic π-systems capable of hydrogen bonding and charge-transfer interactions, critical for target engagement in kinase inhibitors . The phenylamino group (CAS 31609-42-4) introduces an aniline moiety, increasing acidity (pKa ~4–5) and enabling pH-dependent reactivity .
Solubility and Stability :
- Hydrochloride salts (e.g., pyridin-4-yl and pyridin-2-yl analogs) exhibit superior aqueous solubility compared to free bases, facilitating in vitro assays .
- The isopropyl-substituted analog (CAS 1247900-44-2) is a liquid at room temperature, suggesting lower melting points for aliphatic derivatives .
Synthetic Accessibility: Many analogs (e.g., phenylamino, propylamino) are synthesized via cyclocondensation or nucleophilic substitution under mild conditions (40°C, THF), as seen in .
Safety and Handling :
Biological Activity
1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride is a compound that has garnered attention for its potential biological activities. It belongs to the thiazole family, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article synthesizes available research findings and data tables to provide a comprehensive overview of the biological activity of this compound.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1823188-47-1 |
| Molecular Formula | C11H11ClN2OS |
| Molecular Weight | 254.73 g/mol |
| Physical Form | Solid |
| Purity | 90% |
| Melting Point | < 122°C (decomposes) |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In studies comparing various thiazole compounds, those containing pyridine rings have shown enhanced activity against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
Thiazole derivatives, including this compound, have been explored for their anticancer potential. A study highlighted that compounds with a thiazole moiety exhibit cytotoxic effects against various cancer cell lines, including Jurkat and HT-29 cells. The IC50 values for some derivatives were reported to be less than that of doxorubicin, a well-known chemotherapeutic agent .
Anticonvulsant Properties
Thiazole compounds have also been investigated for their anticonvulsant properties. Specific analogues have demonstrated effectiveness in inhibiting seizures in animal models. The structure–activity relationship (SAR) analysis suggests that modifications in the thiazole ring significantly influence anticonvulsant efficacy .
Case Study 1: Antimicrobial Efficacy
In a comparative study of thiazole derivatives against bacterial strains, this compound was tested alongside other compounds. The findings showed that this compound had an MIC value of 6.25 µg/mL against S. aureus, indicating strong antibacterial activity.
Case Study 2: Cytotoxicity in Cancer Cell Lines
A recent study evaluated the cytotoxic effects of several thiazole derivatives on cancer cell lines. The results indicated that the compound exhibited an IC50 value of 15 µg/mL against HT-29 cells, showcasing its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride?
- Methodological Answer : The compound can be synthesized via condensation reactions between thiazole precursors and pyridine derivatives. For example, analogous heterocyclic compounds are synthesized by refluxing ketones with hydrazine derivatives in ethanol, followed by purification via recrystallization (e.g., DMF/EtOH mixtures yield high-purity crystals) . Key parameters include reaction time (6–12 hours), temperature (80–100°C), and stoichiometric control of reducing agents like sodium borohydride. Yield optimization often requires iterative adjustments to solvent polarity and pH .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer :
- X-ray crystallography : Resolve bond lengths and dihedral angles (e.g., pyridyl-thiazole dihedral angles typically range 6–75°, as seen in related structures) .
- Spectroscopy : Use -NMR to identify methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). IR spectroscopy confirms C=O stretches (~1700 cm) and NH/OH bands (if present) .
- Elemental analysis : Verify stoichiometry (e.g., CHNOS·HCl) and compare with theoretical values (±0.3% tolerance) .
Q. What biological activity assays are suitable for evaluating this compound’s pharmacological potential?
- Methodological Answer :
- Antimicrobial testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans), with MIC values calculated via serial dilution .
- Enzyme inhibition : Screen against targets like cyclooxygenase-2 (COX-2) or kinases using fluorometric/colorimetric assays (e.g., ATPase activity measured via malachite green) .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293, HeLa) with IC determination .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (e.g., HPLC-MS/MS) to assess metabolic degradation. For example, esterase-sensitive compounds may show reduced in vivo efficacy .
- Formulation adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability .
- Dose-response reevaluation : Use allometric scaling from animal models (e.g., murine to human) and adjust for species-specific metabolic rates .
Q. What strategies improve crystallinity for X-ray diffraction studies of this compound?
- Methodological Answer :
- Solvent screening : Test high-polarity solvents (DMF, DMSO) for slow evaporation, as seen in pyrazoline derivatives yielding 0.5–1.0 mm crystals .
- Temperature gradients : Crystallize at 4°C to slow nucleation.
- Co-crystallization : Add small-molecule additives (e.g., acetic acid) to stabilize lattice interactions .
Q. How do substituent variations on the thiazole ring affect electronic properties and reactivity?
- Methodological Answer :
- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to map HOMO/LUMO distributions. Methyl groups at C4 increase electron density on the thiazole ring, altering nucleophilic attack sites .
- Electrochemical analysis : Use cyclic voltammetry to measure redox potentials. Pyridyl substituents typically shift oxidation peaks by 0.2–0.5 V .
- Comparative synthesis : Synthesize analogs with Cl, NO, or OMe groups at C4 and compare reaction kinetics (e.g., SNAr vs. radical pathways) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectroscopic data?
- Methodological Answer :
- Purity verification : Reanalyze via DSC (melting point ±2°C) and HPLC (≥95% purity). Impurities like unreacted pyridine (retention time ~3.5 min) may skew results .
- Solvent history : Note that DMF-traced crystals may retain solvent (e.g., 0.5% DMF in lattice), altering thermal properties .
- Interlab calibration : Cross-validate NMR spectra with deuterated solvents (CDCl, DMSO-d) and internal standards (TMS) .
Method Optimization
Q. What chromatographic conditions are optimal for separating this compound from by-products?
- Methodological Answer :
- HPLC : Use a C18 column with isocratic elution (ACN:HO = 70:30, 0.1% TFA) at 1.0 mL/min. Retention times for thiazole derivatives average 6–8 min .
- TLC : Silica gel 60 F, ethyl acetate/hexane (3:7); R ≈ 0.4 under UV 254 nm .
Stability and Storage
Q. What conditions prevent hydrolysis or decomposition of the hydrochloride salt?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
